Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core linked to a thiazole ring via a thioacetamido bridge. The tetrahydrobenzo[b]thiophene moiety is a partially hydrogenated bicyclic system, which enhances molecular rigidity and influences pharmacokinetic properties such as solubility and metabolic stability .
Its synthesis likely involves multi-step reactions, such as cyanoacetylation of a tetrahydrobenzo[b]thiophene precursor followed by Knoevenagel condensation or thioacetylation with a thiazole-bearing reagent .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S3/c1-3-29-22(27)20-16-6-4-5-7-18(16)32-21(20)25-19(26)13-31-23-24-17(12-30-23)14-8-10-15(28-2)11-9-14/h8-12H,3-7,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGOFHSTSYEPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 488.64 g/mol. Its structure features a thiazole ring, which is known for contributing to various pharmacological activities due to its electron-withdrawing properties and ability to form hydrogen bonds.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains. A study demonstrated that derivatives of thiazole compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl Thiazole Derivative A | E. coli | 15 |
| Ethyl Thiazole Derivative B | S. aureus | 18 |
| Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)... | P. aeruginosa | 20 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it may be useful in treating inflammatory diseases .
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response, highlighting its potential therapeutic application in inflammatory conditions .
Anticancer Activity
This compound has also been evaluated for anticancer activity. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| HeLa | 10 | Downregulation of Bcl-2 |
| A549 | 15 | Induction of ROS |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies indicate that derivatives of thiazole compounds can inhibit specific enzymes involved in tumor growth and proliferation. Ethyl 2-(2-((4-(4-methoxyphenyl)thiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may have similar effects due to its structural characteristics . The compound's ability to interact with biological targets relevant to cancer treatment makes it a candidate for further investigation in anticancer drug development.
-
Antimicrobial Properties
- Thiazole derivatives are known for their antimicrobial activities against various pathogens. The compound's structure suggests it could be effective against bacterial strains due to the presence of both thiazole and benzo[b]thiophene rings, which have shown activity in previous studies . Research into this compound may lead to new antimicrobial agents.
- Anti-inflammatory Effects
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the benzo[b]thiophene structure. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. It is hypothesized that the compound may act by inhibiting specific enzymes or receptors involved in disease processes .
Case Study 1: Anticancer Activity Evaluation
In vitro studies have been conducted to evaluate the anticancer efficacy of similar thiazole derivatives against human cancer cell lines. These studies suggest that compounds with similar structural features can significantly inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Research focusing on thiazole derivatives has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The incorporation of methoxy groups has been shown to enhance the hydrophilicity and antibacterial potency of these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrobenzo[b]thiophene Series
Key structural variations among analogues include substitutions on the acetamido side chain, the nature of aromatic rings (e.g., phenyl vs. thiazole), and functional groups (e.g., ester vs. carboxamide). Below is a comparative analysis:
Physicochemical Properties
- Molecular Weight :
- Target Compound: Estimated ~450–500 g/mol (based on formula).
- 4-Fluorobenzamido analogue: 347.4 g/mol .
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound, and what key reaction mechanisms are involved?
Answer:
The synthesis typically involves multi-step routes:
- Thiophene Core Formation: The tetrahydrobenzo[b]thiophene ring is constructed via cyclization reactions, such as the Gewald reaction, using sulfur and diene precursors .
- Functionalization: The thiazole ring is introduced via nucleophilic substitution or condensation. For example, Knoevenagel condensation with substituted benzaldehydes can generate C=C bonds in the presence of piperidine and acetic acid .
- Amide Coupling: The acetamido-thioether linkage is formed using coupling agents or via direct reaction of activated esters with amines.
Key mechanisms include electrophilic aromatic substitution (for thiazole/thiophene functionalization) and nucleophilic acyl substitution (for amide formation). Yields range from 72% to 94% after recrystallization .
Advanced: How can researchers optimize reaction conditions to mitigate side reactions during multi-step synthesis?
Answer:
Optimization strategies include:
- Catalyst Selection: Piperidine and acetic acid in Knoevenagel condensation minimize side products by controlling reaction kinetics .
- Solvent Choice: Toluene or ethanol enhances regioselectivity and reduces undesired polymerization .
- Monitoring Techniques: Thin-layer chromatography (TLC) and NMR tracking ensure intermediate purity before proceeding to subsequent steps .
- Temperature Control: Reflux conditions (e.g., 5–6 hours) balance reaction efficiency with thermal stability of sensitive functional groups .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Essential techniques include:
- IR Spectroscopy: Identifies amide (C=O, N–H) and ester (C–O) groups via peaks at ~1650 cm⁻¹ and ~1250 cm⁻¹, respectively .
- 1H/13C NMR: Assigns protons and carbons in the thiophene (δ 6.5–7.5 ppm), thiazole (δ 7.0–8.5 ppm), and methoxyphenyl (δ 3.8 ppm for OCH₃) moieties .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate the structure .
Advanced: How do structural modifications (e.g., substituents on thiophene/thiazole rings) influence biological activity, and what methodologies assess these effects?
Answer:
- Structure-Activity Relationship (SAR) Studies:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring enhance enzyme inhibition, while methoxy groups improve solubility .
- Biological Assays: In vitro enzyme inhibition (e.g., kinase assays) and cell viability (MTT) tests quantify potency. For example, analogs with furan substituents show antioxidant activity .
- Computational Modeling: Molecular docking predicts binding affinities to targets like tubulin or kinases, validated by crystallography or mutagenesis .
Basic: What experimental approaches ensure the compound’s stability during storage and biological assays?
Answer:
- Storage Conditions: Store in dry, airtight containers at –20°C to prevent hydrolysis of the ester and amide groups .
- Solvent Compatibility: Use DMSO or ethanol for stock solutions to avoid aggregation in aqueous buffers .
- Stability Testing: Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) conditions .
Advanced: How can computational chemistry resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Dynamics Simulations: Molecular dynamics (MD) assess conformational stability of the compound-target complex, explaining discrepancies in binding affinity .
- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers caused by assay conditions (e.g., pH, ionic strength) .
- Free Energy Calculations: MM/PBSA or MM/GBSA quantify binding energy differences due to substituent effects .
Advanced: What strategies validate the compound’s mechanism of action in anti-inflammatory or anticancer contexts?
Answer:
- Target Identification: Use pull-down assays with biotinylated probes or affinity chromatography to isolate interacting proteins .
- Pathway Analysis: Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) reveal downstream effects on pathways like NF-κB or apoptosis .
- In Vivo Models: Xenograft studies in mice correlate pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) with tumor regression rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
